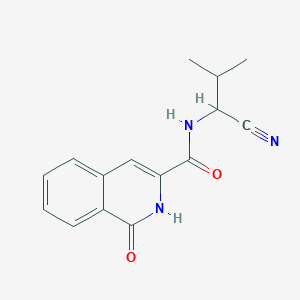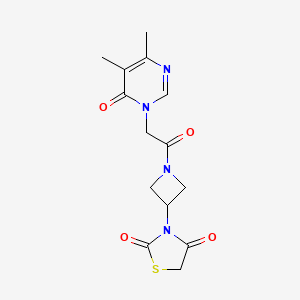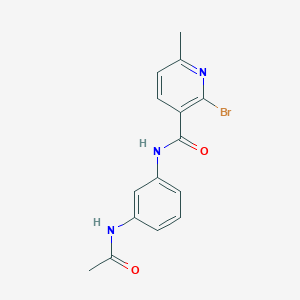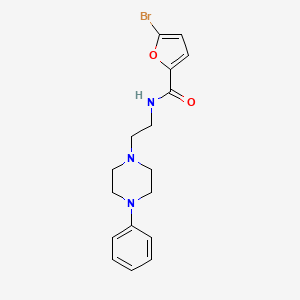
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide, also known as CK-636, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of actin-depolymerizing factor (ADF)/cofilin, a protein that plays a critical role in regulating actin dynamics. In
科学研究应用
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of ADF/cofilin, which is involved in a variety of cellular processes, including cell migration, cell division, and synaptic plasticity. This compound has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, this compound has been shown to improve the cognitive function of mice in a model of Alzheimer's disease.
作用机制
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide inhibits the activity of ADF/cofilin by binding to the protein and preventing it from interacting with actin filaments. ADF/cofilin plays a critical role in regulating actin dynamics, which is essential for a variety of cellular processes. By inhibiting the activity of ADF/cofilin, this compound disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, this compound has been shown to improve the cognitive function of mice in a model of Alzheimer's disease. These effects are likely due to the inhibition of ADF/cofilin activity, which disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
实验室实验的优点和局限性
One advantage of using N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its specificity for ADF/cofilin. This compound has been shown to selectively inhibit the activity of ADF/cofilin without affecting the activity of other actin-binding proteins. This specificity makes this compound a valuable tool for studying the role of ADF/cofilin in cellular processes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. One direction is to explore its potential therapeutic applications in cancer and neurodegenerative diseases. This compound has been shown to inhibit the migration of cancer cells and to improve cognitive function in a mouse model of Alzheimer's disease, suggesting that it may have therapeutic potential in these diseases. Another direction is to further explore the mechanism of action of this compound. While it is known that this compound inhibits the activity of ADF/cofilin, the precise mechanism by which it does so is not fully understood. Finally, future research could focus on developing more potent and selective inhibitors of ADF/cofilin that could have even greater therapeutic potential.
合成方法
The synthesis of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methyl-2-propenenitrile with 1-bromo-3-methylbutane to form N-(1-cyano-2-methylpropyl)prop-2-enamide. This intermediate is then reacted with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a base to produce this compound.
属性
IUPAC Name |
N-(1-cyano-2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)13(8-16)18-15(20)12-7-10-5-3-4-6-11(10)14(19)17-12/h3-7,9,13H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXIAILXIXYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)




![Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B2969672.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)